Methyltriphenoxyphosphonium iodide
Overview
Description
Methyltriphenoxyphosphonium iodide is a chemical compound with the molecular formula CH3P(I)(OC6H5)3 and a molecular weight of 452.22 g/mol . It is known for its use in various chemical reactions and applications, particularly in organic synthesis.
Mechanism of Action
Target of Action
Methyltriphenoxyphosphonium iodide primarily targets the 5′-hydroxyl group in nucleosides . This compound interacts with these targets to induce specific changes in their structure and function.
Mode of Action
The compound works by transforming the 5′-hydroxyl group in nucleosides to the 5′-deoxy-5′-iodo group . This transformation is a key step in the compound’s mode of action.
Biochemical Pathways
It is known that the compound plays a role in thesynthesis of triphenylamine-based dyes and polyolefinic aromatic molecules with pyrene for use in dye-sensitized solar cells .
Biochemical Analysis
Biochemical Properties
Methyltriphenoxyphosphonium iodide plays a significant role in biochemical reactions. It is used in the transformation of the 5′-hydroxyl group in nucleosides to the 5′-deoxy-5′-iodo group
Molecular Mechanism
It is known to be used in the transformation of the 5′-hydroxyl group in nucleosides to the 5′-deoxy-5′-iodo group
Preparation Methods
Methyltriphenoxyphosphonium iodide can be synthesized through the reaction of triphenyl phosphite with methyl iodide. The reaction typically involves the use of an aprotic solvent such as 1,3-dimethylimidazolidin-2-one . The reaction conditions include maintaining a temperature of around 110°C and allowing the reaction to proceed for about an hour . After the reaction, the product is purified through recrystallization using solvents like dichloromethane, ethyl acetate, and petroleum ether .
Chemical Reactions Analysis
Methyltriphenoxyphosphonium iodide undergoes several types of chemical reactions, including:
Dehydration and Dehydrohalogenation: It is an effective reagent for dehydration and dehydrohalogenation reactions under mild conditions.
Substitution Reactions: It can be used in substitution reactions to transform the 5′-hydroxyl group in nucleosides to the 5′-deoxy-5′-iodo group.
Wittig Reactions: It serves as a precursor to Wittig reagents, which are used in the formation of carbon-carbon double bonds.
Scientific Research Applications
Methyltriphenoxyphosphonium iodide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Methyltriphenoxyphosphonium iodide can be compared with other similar compounds such as:
Methyltriphenylphosphonium iodide: Both compounds are used in Wittig reactions, but this compound is more effective in dehydration and dehydrohalogenation reactions.
Triphenyl phosphite methoiodide: This compound is similar in structure and function but has different reactivity and applications.
This compound stands out due to its unique ability to induce dehydration and dehydrohalogenation under mild conditions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
methyl(triphenoxy)phosphanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3P.HI/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTOBGBZBCELGC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938707 | |
Record name | Methyl(triphenoxy)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17579-99-6 | |
Record name | Phosphorus(1+), methyltriphenoxy-, iodide (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17579-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyltriphenoxyphosphonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017579996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl(triphenoxy)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyltriphenoxyphosphonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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